BenchChemオンラインストアへようこそ!

Meclizine

Receptor pharmacology Anticholinergic burden Drug selectivity

Meclizine (CAS 163837-49-8) is a piperazine-class H1 antagonist differentiated by uniquely low muscarinic affinity (Ki=3,600–30,000 nM) versus promethazine (Ki=5.0–38 nM), resulting in markedly reduced sedation liability. Validated applications: reproducible 30% VOR gain reduction at 25 mg for vestibular physiology research; CYP2D6 phenotyping probe studies leveraging polymorphic metabolism (Tmax 3 h, t½ 5–6 h); and quantified psychomotor impairment benchmarking at 50 mg (SRT recovery: 7.25 h). Once-daily dosing supports longitudinal protocols. Choose this compound for evidence-backed experimental outcomes in motion sickness countermeasure development and comparative antihistamine pharmacology.

Molecular Formula C25H27ClN2
Molecular Weight 390.9 g/mol
CAS No. 163837-49-8
Cat. No. B1171235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeclizine
CAS163837-49-8
Molecular FormulaC25H27ClN2
Molecular Weight390.9 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C25H27ClN2/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23/h2-13,18,25H,14-17,19H2,1H3
InChIKeyOCJYIGYOJCODJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.1g/100mL
FREELY SOL IN CHLOROFORM, PYRIDINE;  SLIGHLY SOL IN DIL ACIDS, ALCOHOL;  PRACTICALLY INSOL IN WATER, ETHER /MECLIZINE DIHYDROCHLORIDE/
FREELY SOL IN METHYLACETAMIDE, PYRIDINE, CHLOROFORM, ACID-ALCOHOL-WATER MIXT /MECLIZINE HYDOCHLORIDE/
1.03e-03 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Meclizine 163837-49-8: H1 Antihistamine Procurement Guide for Motion Sickness and Vertigo Research


Meclizine (CAS 163837-49-8) is a first-generation piperazine-class H1 histamine receptor antagonist with central anticholinergic properties [1]. The compound exhibits a histamine H1 receptor binding affinity with a Ki of 250 nM and demonstrates low affinity for muscarinic acetylcholine receptors, with a reported Ki in the 3,600–30,000 nM range [2]. Meclizine has a plasma elimination half-life of 5–6 hours in humans and undergoes hepatic metabolism primarily via CYP2D6 [3][4]. The compound is indicated for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness and vertigo [1].

Why Meclizine 163837-49-8 Cannot Be Directly Substituted with Other First-Generation Antihistamines


First-generation H1 antihistamines exhibit marked differences in receptor selectivity profiles and pharmacokinetic parameters that preclude interchangeable use in research and clinical applications. Meclizine demonstrates a uniquely low affinity for muscarinic acetylcholine receptors (Ki = 3,600–30,000 nM) compared to promethazine (Ki = 5.0–38 nM), cyproheptadine, and other sedating antihistamines [1]. This differential receptor profile translates to measurable differences in psychomotor impairment and sedation liability. Additionally, meclizine's distinct CYP2D6-dependent metabolism introduces genetic polymorphism considerations absent in agents metabolized via alternative pathways [2]. These molecular and pharmacokinetic differences manifest in divergent clinical efficacy profiles for motion sickness versus vertigo indications, making direct substitution scientifically unsound without explicit comparative validation [3].

Meclizine 163837-49-8 Quantitative Differentiation Evidence: Head-to-Head Comparative Data for Scientific Selection


Meclizine vs. Promethazine: Muscarinic Receptor Binding Affinity Comparison

In a receptor-binding assay using bovine cerebral cortex tissue, meclizine demonstrated substantially lower affinity for muscarinic acetylcholine receptors (Ki = 3,600–30,000 nM) compared to promethazine (Ki = 5.0–38 nM) [1]. This difference in Ki values represents a 95-fold to 6,000-fold lower muscarinic receptor affinity for meclizine relative to promethazine. The same study characterized histamine H1 receptor antagonists across a spectrum of antimuscarinic potencies, with meclizine clustering among the low-affinity group alongside terfenadine and hydroxyzine [1].

Receptor pharmacology Anticholinergic burden Drug selectivity

Meclizine vs. Dimenhydrinate: Psychomotor Recovery Time Following Single Dose

A controlled study of 21 subjects (11 men, 10 women, aged 22–59 years) assessed psychomotor performance following single oral doses of anti-motion-sickness medications. On the Serial Reaction Time (SRT) task, meclizine 50 mg produced impairment requiring a recovery time to normal performance of 7.25 hours, whereas dimenhydrinate 50 mg demonstrated a substantially shorter recovery time of 4.25 hours [1]. For the Logical Reasoning Task (LRT) and Serial Subtraction Task (SST), meclizine showed recovery times exceeding 7.25 hours, while dimenhydrinate produced no significant impairment on these cognitive measures [1].

Psychomotor performance CNS impairment Operational safety

Meclizine Oral Suspension vs. Oral Tablet: Tmax Reduction for Faster Onset

A Phase 1 pharmacokinetic study in 20 healthy volunteers compared a new meclizine oral suspension formulation (MOS) with a marketed oral tablet (MOT). The suspension formulation achieved a median Tmax of 1 hour post-dose, compared to 3 hours (range: 1.5–6 hours) for the tablet formulation [1]. Both formulations exhibited similar elimination half-lives (approximately 5.21–5.24 hours) and demonstrated bioequivalence based on AUC(0-24) and AUC(0-∞) geometric mean ratios at 90% confidence intervals [1].

Formulation science Pharmacokinetics Drug delivery

Meclizine vs. Scopolamine: Relative Efficacy for Motion Sickness Nausea Reduction

A Cochrane review of 14 randomized controlled trials with 1,025 total participants evaluated motion sickness interventions. Scopolamine demonstrated superior efficacy to meclizine for nausea reduction based on direct comparative evidence from multiple RCTs [1]. Scopolamine reduced nausea relative to placebo with a relative risk reduction of 0.47 (95% CI: 0.31–0.71) and produced dry mouth in 22–50% more patients compared to placebo [1]. The review also noted that second-generation antihistamines (cetirizine, fexofenadine) showed no reduction in motion sickness symptoms and should not be used for this indication [1].

Motion sickness Nausea Comparative efficacy

Meclizine vs. Promethazine-d-Amphetamine Combination: Vestibulo-Ocular Reflex Suppression

A double-blind, placebo-controlled study in 20 healthy men evaluated the effects of anti-motion-sickness drugs on semicircular canal and otolith function. Meclizine 25 mg produced a vestibulo-ocular reflex (VOR) gain reduction from baseline, with quantitative values of 0.38 ± 0.06 (active) compared to 0.54 ± 0.05 (placebo) [1]. The dimenhydrinate 40 mg plus cinnarizine 25 mg combination also decreased VOR gain (0.45 ± 0.05 vs. 0.54 ± 0.05 placebo). Promethazine 25 mg combined with d-amphetamine 10 mg showed a distinct pharmacological profile, decreasing saccadic eye response latency rather than VOR gain [1].

Vestibular pharmacology Space motion sickness VOR gain

Meclizine Duration of Action vs. Pharmacokinetic Half-Life Discrepancy

Meclizine exhibits a plasma elimination half-life of 5–6 hours in humans; however, the duration of anti-motion-sickness effect is reported as 12–24 hours following a single oral dose [1][2]. This discrepancy between pharmacokinetic half-life and pharmacodynamic duration of action represents a class-level observation among certain first-generation antihistamines, where tissue retention or active metabolite contributions extend therapeutic effect beyond what plasma concentration curves would predict [3]. This property allows for once-daily dosing despite relatively rapid systemic clearance.

Pharmacodynamics Clinical pharmacology Duration of action

Meclizine 163837-49-8 Optimal Application Scenarios Based on Quantitative Evidence


Vestibular Function Research Requiring VOR Suppression Quantification

Meclizine 25 mg is appropriate for experimental protocols requiring measurable vestibulo-ocular reflex (VOR) gain reduction, as demonstrated in controlled studies showing a 30% decrease in VOR gain relative to placebo (0.38 ± 0.06 vs. 0.54 ± 0.05) [1]. This scenario applies to vestibular physiology research, space motion sickness countermeasure development, and comparative pharmacology studies evaluating semicircular canal suppression. The quantified VOR gain reduction provides a reproducible experimental benchmark for interventional comparisons.

Pharmacokinetic Studies of CYP2D6-Dependent Metabolism and Genetic Polymorphism

Meclizine serves as a validated probe substrate for CYP2D6 metabolic pathway investigation, with in vitro human hepatic microsome studies confirming CYP2D6 as the dominant enzyme responsible for meclizine metabolism [1]. The compound's pharmacokinetic profile—Tmax of 3 hours (tablet), elimination half-life of 5–6 hours, and documented interindividual variability attributable to CYP2D6 genetic polymorphism—makes it suitable for pharmacogenetic studies, drug-drug interaction assessments, and formulation development research targeting rapid-onset delivery systems.

Psychomotor Performance Impairment Modeling for Operational Safety Research

Meclizine 50 mg provides a well-characterized psychomotor impairment profile with quantified recovery time benchmarks (SRT: 7.25 hours; LRT/SST: >7.25 hours) [1]. This evidence base supports use in human performance studies modeling the cognitive effects of antihistamines with moderate CNS penetration, fatigue countermeasure research, and comparative studies evaluating next-generation agents designed to minimize sedation liability. The 3-hour longer recovery time versus dimenhydrinate 50 mg on SRT tasks offers a clear comparator benchmark.

Comparative Anti-Motion-Sickness Efficacy Studies with Established Reference Agents

Meclizine occupies a defined position in the evidence-based efficacy hierarchy for motion sickness, with multiple RCTs establishing its inferiority to scopolamine and equivalence to dimenhydrinate for nausea reduction [1]. This established comparative efficacy profile makes meclizine a reliable reference compound in head-to-head trials evaluating novel anti-motion-sickness candidates. The compound's once-daily dosing convenience (12–24 hour duration of effect despite 5–6 hour half-life) provides an additional practical advantage for longitudinal study protocols [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Meclizine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.